molecular formula C10H19NO4 B8817644 Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B8817644
M. Wt: 217.26 g/mol
InChI Key: UFJNFQNQLMGUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3

InChI Key

UFJNFQNQLMGUTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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